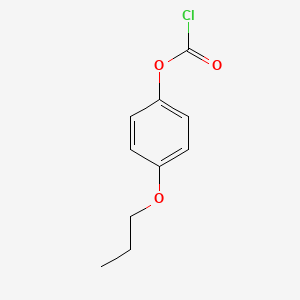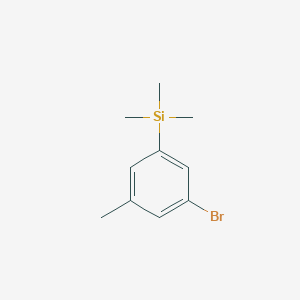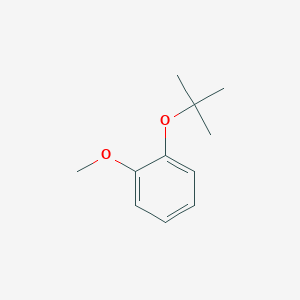
tert-Butyl 2-methoxyphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxy)anisole: is an organic compound that belongs to the class of ethers It is characterized by the presence of a tert-butoxy group attached to the anisole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing 2-(tert-Butoxy)anisole involves the Friedel-Crafts alkylation of anisole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Williamson Ether Synthesis: Another method involves the Williamson ether synthesis, where anisole is reacted with tert-butyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
Industrial Production Methods: Industrial production of 2-(tert-Butoxy)anisole typically follows the Friedel-Crafts alkylation route due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(tert-Butoxy)anisole can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Nitrated, sulfonated, and halogenated derivatives of 2-(tert-Butoxy)anisole.
Aplicaciones Científicas De Investigación
Chemistry: 2-(tert-Butoxy)anisole is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules and as a protecting group for phenols .
Biology: In biological research, it is used to study the effects of ether compounds on biological systems and their potential as bioactive molecules .
Medicine: While not directly used as a drug, derivatives of 2-(tert-Butoxy)anisole are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory activities .
Industry: In the industrial sector, 2-(tert-Butoxy)anisole is used as a stabilizer and additive in various products, including polymers and resins .
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxy)anisole involves its interaction with molecular targets through its ether functional group. The tert-butoxy group can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical reactions . The pathways involved include electrophilic aromatic substitution and nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Anisole: A simpler ether with a methoxy group instead of a tert-butoxy group.
tert-Butyl Ether: Contains a tert-butoxy group but lacks the aromatic ring.
Phenoxy Compounds: Similar structure but with different alkyl or aryl groups attached to the oxygen atom.
Uniqueness: 2-(tert-Butoxy)anisole is unique due to the presence of both the tert-butoxy group and the aromatic ring, which imparts distinct chemical properties and reactivity compared to other ethers and phenoxy compounds .
Propiedades
Número CAS |
16222-38-1 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-8-6-5-7-9(10)12-4/h5-8H,1-4H3 |
Clave InChI |
ZNBPFNPUNMLSMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


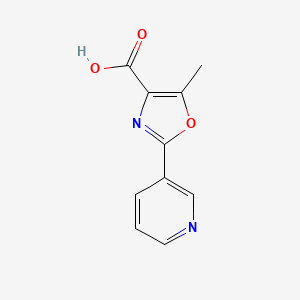
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
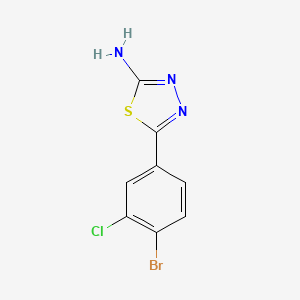
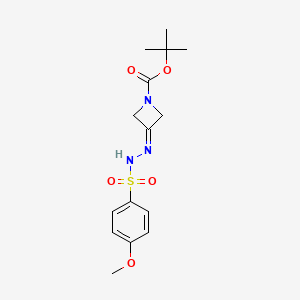
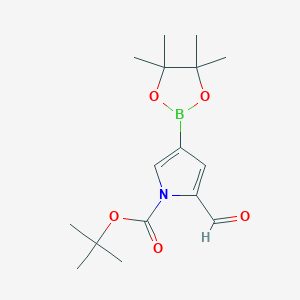
![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)
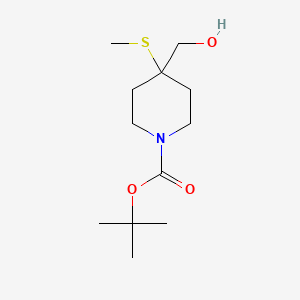
![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)
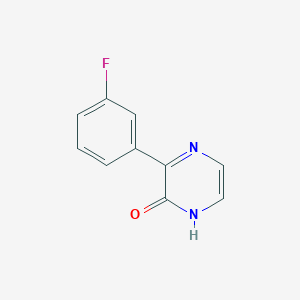

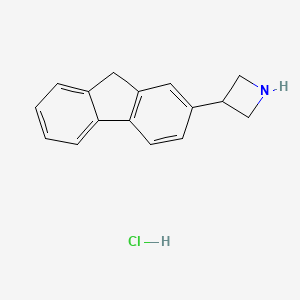
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
